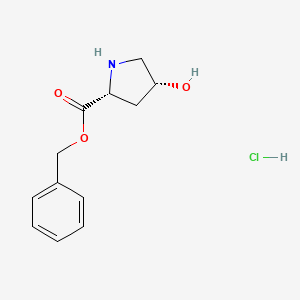

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Description

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical research. The compound features a benzyl ester group, a hydroxyl substituent at the 4-position, and a carboxylate moiety at the 2-position, all within a rigid pyrrolidine scaffold. Its stereochemistry (2R,4R) is critical for enantioselective applications, particularly in catalytic systems such as asymmetric Michael additions .

Synthesis: The compound is synthesized via protection of hydroxyproline derivatives. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride reacts with benzyl chloride under basic conditions to introduce the benzyl ester group, followed by purification via column chromatography .

Applications: It serves as a precursor in chiral hybrid materials for enantioselective catalysis and as a building block for antibody-drug conjugates (ADCs) and PROTACs due to its stable ester linkage and stereochemical integrity .

Properties

IUPAC Name |

benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYXMDJSWLEZMP-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the correct positioning of the functional groups.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

Substitution: Reagents like benzyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

Cognitive Enhancement

One of the primary applications of Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is in the development of drugs aimed at enhancing cognitive functions. Research indicates that this compound may have potential as a lead compound for developing agents that target cognitive impairments and improve memory processes. Its specific stereochemical configuration is believed to play a crucial role in its pharmacological properties, influencing its interaction with central nervous system receptors .

Neuroprotective Agents

Studies have suggested that compounds similar to this compound can act as neuroprotective agents. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where cognitive decline is prevalent. The compound's ability to modulate neurotransmitter systems could be beneficial in mitigating the effects of these diseases.

Chemical Biology

Enzyme Interaction Studies

this compound is utilized in chemical biology for studying enzyme interactions and mechanisms. The compound's structural features allow researchers to explore its binding affinity with various enzymes, which can provide insights into enzyme kinetics and inhibition mechanisms. This information is vital for drug design and understanding metabolic pathways .

Synthetic Organic Chemistry

Synthesis and Modification

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its reactivity allows for various modifications that can lead to the development of new compounds with enhanced biological activities or novel properties. Researchers often employ methodologies such as multi-component reactions to optimize the synthesis of this compound and its derivatives .

Case Study 1: Cognitive Enhancer Development

A recent study highlighted the synthesis of derivatives of this compound aimed at enhancing memory retention in animal models. The results indicated significant improvements in cognitive function compared to control groups, suggesting a promising avenue for future drug development targeting cognitive impairments .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The study demonstrated that certain modifications to the compound increased its binding affinity to arginase, an enzyme involved in the urea cycle. This finding has implications for developing treatments for conditions related to arginine metabolism .

Mechanism of Action

The mechanism of action of Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on stereochemistry, substituents, and applications. Key examples include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Stereochemistry :

- The (2R,4R) configuration of the target compound contrasts with the (2S,4R) isomer (CAS 62147-27-7), which exhibits reversed stereochemistry at C2. This difference drastically affects enantioselectivity in catalysis. For instance, the (2S,4R) isomer is used in asymmetric Michael additions of aldehydes to nitroalkenes , while the (2R,4R) form may favor distinct stereochemical outcomes in PROTAC synthesis .

Ester Group Variations :

- Benzyl vs. Methyl Esters : The benzyl ester in the target compound enhances steric bulk and stability compared to the methyl ester analog (CAS 114676-59-4). The latter is more cost-effective for large-scale synthesis but requires deprotection steps in downstream applications .

Functional Group Modifications: The amino and hydroxymethyl substituents in (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279026-43-5) expand its utility in peptide coupling and as a bifunctional catalyst .

Purity and Availability :

- The methyl ester derivative (CAS 114676-59-4) is available at 99% purity, making it preferable for high-precision reactions , whereas the benzyl (2R,4R) compound (CAS 2140265-28-5) is typically supplied at 97% purity .

Biological Activity

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- Stereochemistry : The specific stereochemical configuration of this compound plays a critical role in its biological activity and interaction with various receptors in the central nervous system (CNS) .

Biological Activity

1. Mechanism of Action

This compound has been studied for its potential as a cognitive enhancer. Research indicates that it may interact with neurotransmitter systems, particularly those involved in memory and learning processes. The compound's ability to modulate receptor activity is essential for its pharmacological effects .

2. Pharmacological Applications

The compound is primarily explored for:

- Cognitive Enhancement : Potential applications in treating cognitive impairments associated with neurodegenerative diseases.

- Neuroprotective Effects : Studies suggest that it may protect neurons from damage caused by oxidative stress .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve:

- Starting Materials : Utilization of readily available precursors such as pyrrolidine derivatives.

- Reagents : Common reagents include benzyl bromide and various acids for esterification processes.

A typical synthesis pathway might involve the following steps:

- Formation of the pyrrolidine ring.

- Introduction of the hydroxyl group at the 4-position through selective reduction.

- Esterification with benzyl alcohol to form the final product .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of this compound on memory performance in animal models. Results showed significant improvements in memory retention tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stressors. The mechanism was attributed to its ability to enhance antioxidant enzyme activity, thereby protecting neuronal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | C₁₂H₁₆ClNO₃ | Different stereochemistry leading to altered activity |

| Benzyl (3R)-3-hydroxypyrrolidine-2-carboxylic acid | C₁₂H₁₅NO₃ | Presence of a carboxylic acid instead of an ester |

The stereochemical differences significantly influence the binding affinity and overall biological activity of these compounds .

Q & A

Q. Q1. What is the optimized synthetic route for Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride?

The compound is synthesized via benzylation of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Key steps include:

- Protection : Dropwise addition of triethylamine to a dichloromethane suspension of the starting material, followed by benzyl chloride in a 4.3:1 molar ratio.

- Reaction Conditions : Reflux overnight under continuous stirring.

- Workup : Adjust to pH 2 with NaOH, extract with dichloromethane, and purify via silica gel column chromatography (AcOEt/hexane 1:1) to achieve 95% yield .

Optimization Tips : Excess benzyl chloride ensures complete substitution, while pH control minimizes side reactions.

Purification and Characterization

Q. Q2. Which analytical methods are critical for confirming the purity and stereochemistry of this compound?

- Purity : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as validated in PROTAC® ligand synthesis .

- Stereochemical Integrity : Chiral HPLC or nuclear magnetic resonance (NMR) to confirm (2R,4R) configuration, particularly the hydroxyl and carboxylate groups .

- Mass Spectrometry : Used to verify molecular weight (e.g., 167.59 g/mol for the hydrochloride salt) .

Stability and Storage

Q. Q3. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep at 2–8°C in airtight containers under inert atmosphere (e.g., nitrogen). Long-term storage at -20°C is recommended for labile intermediates .

- Handling : Avoid prolonged exposure to moisture or light, which can hydrolyze the ester or oxidize the hydroxyl group .

Applications in Basic Research

Q. Q4. How is this compound utilized as a chiral building block in organic synthesis?

- Asymmetric Catalysis : The pyrrolidine scaffold serves as a chiral auxiliary in asymmetric Michael additions. For example, it enables enantioselective synthesis of nitroaldehydes with >90% enantiomeric excess (ee) when incorporated into hybrid mesoporous materials .

- Intermediate Functionalization : The benzyl ester can be selectively deprotected for further coupling (e.g., peptide synthesis) .

Advanced Applications in Targeted Protein Degradation

Q. Q5. What role does this compound play in PROTAC® design?

- E3 Ligase Recruitment : Derivatives like (S,R,S)-AHPC are used as VHL E3 ligase ligands in PROTACs. The hydroxyl and carboxylate groups are critical for binding to the VHL protein, enabling targeted degradation of disease-relevant proteins .

- Conjugation Strategies : The benzyl ester is replaced with PEG linkers or warhead moieties (e.g., kinase inhibitors) to create heterobifunctional degraders .

Addressing Data Contradictions in Stereochemical Outcomes

Q. Q6. How can researchers resolve discrepancies in reported stereochemical outcomes during synthesis?

- Root Causes : Variability in reaction conditions (e.g., solvent polarity, temperature) may alter diastereomer ratios. For instance, dichloromethane vs. THF can influence benzylation efficiency .

- Mitigation : Use chiral stationary phase chromatography to isolate desired enantiomers and optimize reaction parameters via design of experiments (DoE) .

Troubleshooting Low Yields in Scale-Up Reactions

Q. Q7. What factors contribute to reduced yields during large-scale synthesis?

- Stoichiometry Imbalance : Ensure a 4.3:1 molar ratio of benzyl chloride to starting material to drive the reaction to completion .

- Incomplete Purification : Silica gel chromatography may fail to resolve polar byproducts; switch to reverse-phase HPLC for complex mixtures .

Comparative Analysis of Catalytic Performance

Q. Q8. How does the catalytic efficiency of this compound compare to other pyrrolidine derivatives?

- Enantioselectivity : The (2R,4R) configuration outperforms (2S,4S) analogs in asymmetric Michael additions due to optimal spatial arrangement of the hydroxyl group for substrate binding .

- Thermal Stability : Hybrid materials incorporating this derivative retain catalytic activity up to 80°C, making them suitable for high-temperature reactions .

Safety and Hazard Considerations

Q. Q9. What safety protocols are essential when working with this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.